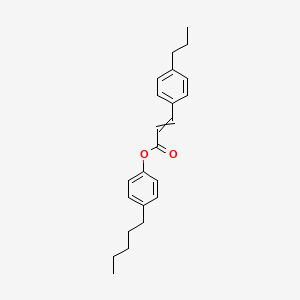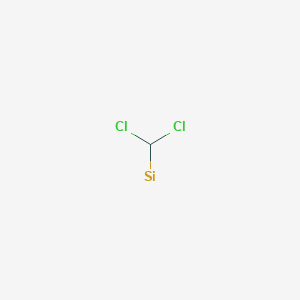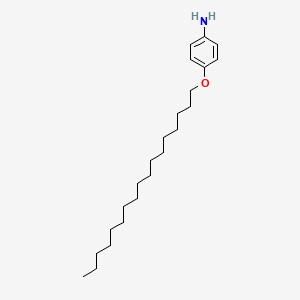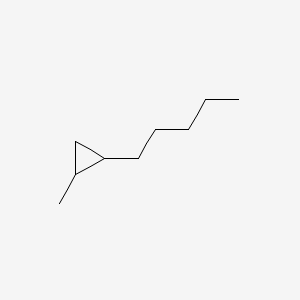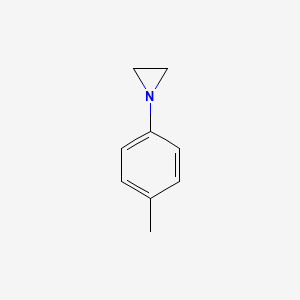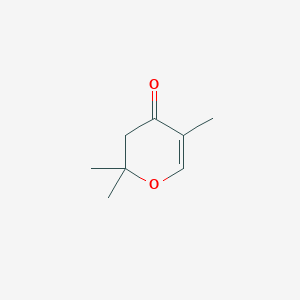
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one is an organic compound belonging to the class of pyranones. This compound is characterized by its unique structure, which includes a pyran ring with three methyl groups attached. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one involves the hetero Diels-Alder reaction. This reaction typically uses 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines under mild conditions at room temperature . Another method involves the use of a BINOLate-zinc complex prepared in situ from diethylzinc and 3,3’-dibromo-BINOL, which acts as an efficient catalyst for the enantioselective hetero-Diels-Alder reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free catalysts, such as p-toluenesulfonic acid, has been reported to provide high regioselectivity under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert it into dihydropyran derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted pyranones, dihydropyran derivatives, and other functionalized pyran compounds .
Applications De Recherche Scientifique
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential use in drug development due to its unique chemical structure.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with various molecular targets. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-4H-pyran-4-one: A similar compound with a simpler structure, lacking the methyl groups.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties.
2,2,6-Trimethyl-6-vinyldihydro-2H-pyran-3(4H)-one: Another derivative with a vinyl group.
Uniqueness
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups enhance its stability and reactivity compared to other pyranones .
Propriétés
Numéro CAS |
37815-90-0 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2,2,5-trimethyl-3H-pyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-6-5-10-8(2,3)4-7(6)9/h5H,4H2,1-3H3 |
Clé InChI |
IGBYQWAALROAMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(CC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



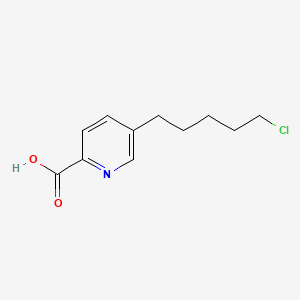
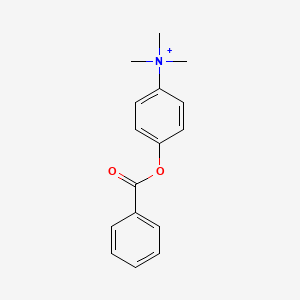
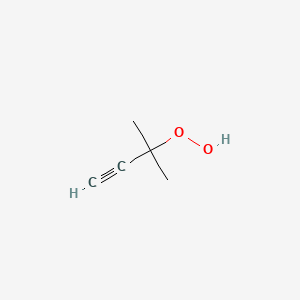


![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)

